molecular formula C15H12ClN3O3S B4978421 4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide

4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4978421
M. Wt: 349.8 g/mol
InChI Key: AECGINLTTUIKSQ-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10ClN3O3S It is known for its unique structure, which includes a chloro-substituted benzamide group and a nitrophenyl carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+4-methyl-2-nitroanilineThis compound\text{4-chlorobenzoyl chloride} + \text{4-methyl-2-nitroaniline} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+4-methyl-2-nitroaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 4-chloro-N-[(4-methyl-2-aminophenyl)carbamothioyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the chloro and carbamothioyl groups can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
  • 4-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
  • 4-chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide

Uniqueness

4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both a chloro and a nitro group in its structure, which imparts distinct reactivity and potential biological activity. The specific positioning of these groups influences the compound’s chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-2-7-12(13(8-9)19(21)22)17-15(23)18-14(20)10-3-5-11(16)6-4-10/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGINLTTUIKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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